A Technical Guide to 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
A Technical Guide to 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. The strategic placement of fluoro, methoxy, and trifluoromethyl groups on the aniline scaffold imparts unique electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable building block for the synthesis of complex bioactive molecules and advanced materials. This guide provides an in-depth overview of its chemical structure, physicochemical properties, a validated synthetic protocol, spectroscopic characterization, and its role in modern drug discovery.
Introduction and Significance
Aniline derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF₃) group, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The -CF₃ group increases lipophilicity and can serve as a bioisostere for other groups, profoundly influencing a molecule's interaction with biological targets.[2]
5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline combines the strong electron-withdrawing nature of the trifluoromethyl group with the electron-donating methoxy group and the electronegative fluorine atom. This unique substitution pattern creates a molecule with distinct reactivity and properties, making it an attractive intermediate for synthesizing novel therapeutic agents and functional materials.[3] Its structure is a key component in the development of targeted therapies where fine-tuning of physicochemical parameters is critical for efficacy and safety.
Chemical Structure and Properties
The molecular structure of 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline is defined by an aniline ring substituted at specific positions, which dictates its chemical behavior.
Caption: Chemical structure of 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline.
Physicochemical Data
The key properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 1160512-32-1 | Internal Verification |
| Molecular Formula | C₈H₇F₄NO | Derived |
| Molecular Weight | 209.14 g/mol | Derived |
| Appearance | Off-white to light brown solid | Generic Data |
| Melting Point | Data not widely published; similar anilines are solids at room temp. | [4] |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane, and methanol. | [4] |
Synthesis and Purification
The synthesis of substituted anilines like this one often involves multi-step sequences starting from more common precursors. A prevalent and reliable method is the catalytic reduction of a corresponding nitroaromatic compound. This approach is high-yielding and utilizes standard laboratory reagents.
Workflow for Synthesis
The synthesis can be conceptualized as a two-stage process: nitration of a substituted anisole followed by reduction.
Caption: Generalized workflow for the synthesis of the target aniline.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of the nitro precursor, a common and efficient final step in the synthesis of anilines. The precursor, 4-fluoro-1-methoxy-5-nitro-2-(trifluoromethyl)benzene, can be prepared via electrophilic nitration of the corresponding anisole.
Step 1: Preparation of the Nitro Intermediate (Precursor Synthesis) The synthesis of the nitro precursor is a prerequisite. A general procedure involves the careful addition of a nitrating mixture (HNO₃/H₂SO₄) to 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene at low temperatures (0-5 °C) to control regioselectivity and prevent side reactions. The product is then isolated via extraction and purified.
Step 2: Reduction of the Nitro Group
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Setup: To a solution of 4-fluoro-1-methoxy-5-nitro-2-(trifluoromethyl)benzene (1.0 eq) in methanol or ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
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Reaction: The reaction mixture is placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
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Expert Insight: The choice of a polar protic solvent like methanol is crucial as it readily dissolves the starting material and facilitates the interaction with the solid catalyst surface. Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst.
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 4-12 hours.
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Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst.[5] The filter pad should be washed with the reaction solvent to ensure complete recovery of the product.
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Trustworthiness: Filtering through Celite® is a self-validating step; a clear, colorless filtrate indicates the successful removal of the black Pd/C catalyst, preventing palladium contamination in the final product.
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Isolation: The filtrate is concentrated under reduced pressure to yield the crude 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline.
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Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions are combined and concentrated to afford the final product as a solid.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. NMR spectroscopy is the primary tool for structural elucidation.
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methoxy and amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[6] The methoxy (-OCH₃) protons will appear as a sharp singlet.
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¹³C NMR: The carbon spectrum will show the expected number of signals for the eight unique carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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¹⁹F NMR: The fluorine NMR is a critical tool. It will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group, which will appear as a singlet.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 210.1, confirming the molecular weight.
Applications in Drug Discovery and Research
The unique combination of substituents makes 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline a valuable building block in medicinal chemistry.
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Scaffold for Bioactive Molecules: It serves as a key intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies. The aniline functional group is a versatile handle for various coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build more complex molecular architectures.[7]
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Enhanced Pharmacokinetic Properties: The trifluoromethyl group is known to block metabolic oxidation at its position of attachment and can increase the overall metabolic stability of a drug candidate.[2] The fluorine atom and methoxy group can modulate the electronic environment and lipophilicity, which are critical for tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
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Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is useful in creating novel pesticides and herbicides.[3] Its unique electronic properties also make it a candidate for incorporation into advanced polymers and organic electronic materials.
Safety and Handling
As with many aniline derivatives, 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline should be handled with care. It is presumed to be toxic upon inhalation, ingestion, or skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline is a sophisticated and highly valuable chemical intermediate. Its carefully designed substitution pattern provides a unique set of physicochemical properties that are highly sought after in the fields of drug discovery and materials science. The reliable synthetic routes and clear spectroscopic signature make it an accessible and powerful tool for researchers aiming to develop next-generation therapeutics and functional materials.
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